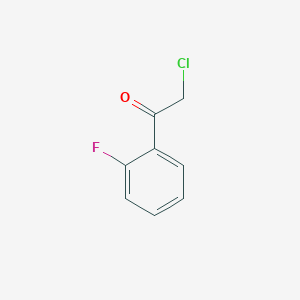

2-Chloro-1-(2-fluorophenyl)ethanone

Description

The exact mass of the compound 2-Chloro-1-(2-fluorophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-1-(2-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(2-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRBMNOJVJCHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572196 | |

| Record name | 2-Chloro-1-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53688-17-8 | |

| Record name | 2-Chloro-1-(2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(2-fluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-1-(2-fluorophenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

Introduction

2-Chloro-1-(2-fluorophenyl)ethanone, a halogenated aromatic ketone, is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structural features—a reactive α-chloro ketone moiety and a fluorinated phenyl ring—make it a versatile precursor for a wide array of complex molecular architectures. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 2-Chloro-1-(2-fluorophenyl)ethanone, from its fundamental properties and synthesis to its applications and safety considerations, tailored for researchers and professionals in drug development.

Physicochemical Properties and Identification

The unique identity and characteristics of 2-Chloro-1-(2-fluorophenyl)ethanone are defined by its Chemical Abstracts Service (CAS) number and its distinct physicochemical properties.

CAS Number: 53688-17-8[1]

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO | N/A |

| Molecular Weight | 172.58 g/mol | N/A |

| Appearance | White to off-white crystalline solid or powder | Inferred from related compounds |

| Melting Point | Not explicitly reported; expected to be a low-melting solid | N/A |

| Boiling Point | Not explicitly reported | N/A |

| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from related compounds |

Synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone

The primary and most efficient method for the synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone is the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride.[2][3][4][5][6][7] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion intermediate.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a general procedure for the synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone.

Materials:

-

Fluorobenzene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen inlet.

-

Catalyst Suspension: Anhydrous aluminum chloride (1.1 to 1.3 equivalents) is suspended in anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Acylating Agent: The suspension is cooled to 0 °C in an ice bath. Chloroacetyl chloride (1.0 equivalent) is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Addition of Aromatic Substrate: Fluorobenzene (1.0 equivalent) is then added dropwise to the reaction mixture, again keeping the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction mixture is slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 2-Chloro-1-(2-fluorophenyl)ethanone can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[8]

Characterization and Analytical Profile

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (H-Ar): A complex multiplet pattern is expected in the range of δ 7.2-8.0 ppm, characteristic of a di-substituted benzene ring with a fluorine substituent. The ortho, meta, and para protons to the acyl group will exhibit distinct chemical shifts and coupling constants due to the electronic effects of the carbonyl and fluorine groups.

-

Methylene Protons (-CH₂Cl): A singlet is anticipated around δ 4.5-4.8 ppm for the two protons of the chloromethyl group.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (C=O): A peak is expected in the downfield region, around δ 190-195 ppm.

-

Aromatic Carbons (C-Ar): Several signals are expected in the range of δ 115-165 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

-

Methylene Carbon (-CH₂Cl): A peak is anticipated around δ 45-50 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.

-

C-F Stretch: A strong band in the range of 1200-1250 cm⁻¹ is indicative of the carbon-fluorine bond.

-

C-Cl Stretch: A band in the region of 700-800 cm⁻¹ corresponds to the carbon-chlorine bond.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 172 and an M+2 peak at m/z 174 with a characteristic isotopic ratio of approximately 3:1, confirming the presence of one chlorine atom.

-

Fragmentation Pattern: Common fragmentation pathways include the loss of a chlorine radical (•Cl), the chloromethyl radical (•CH₂Cl), and the formation of the 2-fluorobenzoyl cation ([C₇H₄FO]⁺) at m/z 123.

Applications in Drug Development

α-Haloacetophenones are crucial intermediates in the synthesis of a wide range of pharmaceuticals due to their ability to undergo various chemical transformations.[1][16] 2-Chloro-1-(2-fluorophenyl)ethanone serves as a key starting material for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many drug molecules.

One notable application is in the synthesis of piperazine derivatives, which are known to exhibit a broad spectrum of biological activities, including cardiotonic, neurotropic, and anti-inflammatory properties.[17]

Workflow: Synthesis of a Hypothetical Piperazine-based Drug Candidate

The following workflow illustrates how 2-Chloro-1-(2-fluorophenyl)ethanone can be utilized in a multi-step synthesis.

Caption: Synthetic workflow from the starting material to a potential drug candidate.

Safety and Handling

As with all α-halo ketones, 2-Chloro-1-(2-fluorophenyl)ethanone is a lachrymator and a skin and respiratory tract irritant.[18][19][20][21] Strict adherence to safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required.

-

Respiratory Protection: All manipulations should be performed in a well-ventilated chemical fume hood. In case of potential aerosol generation, a respirator with an appropriate cartridge should be used.

First-Aid Measures:

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-Chloro-1-(2-fluorophenyl)ethanone is a valuable and versatile intermediate in organic synthesis, with significant applications in the discovery and development of new pharmaceutical agents. Its synthesis via Friedel-Crafts acylation is a well-established and efficient process. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective utilization in a research and development setting. This guide serves as a foundational resource for scientists and researchers, providing the necessary technical information to leverage the synthetic potential of this important chemical building block.

References

- Supporting Information for "Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". (URL not available)

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

- SAFETY DATA SHEET. Fisher Scientific. (URL not available)

-

2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. SciHorizon. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. IUCr. [Link]

- Method for acylating fluorobenzene.

-

Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor. Patsnap Eureka. [Link]

-

α-Chloro-p-fluoroacetophenone. NIST WebBook. [Link]

-

2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- Preparation method of 2-chloro-4'-fluoroacetophenone.

-

Ethanone, 1-(2-chlorophenyl)-. PubChem. [Link]

-

(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate. [Link]

- Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H−19F and 13C−19F Spin− Spin Couplings. American Chemical Society. (URL not available)

-

Preparation method of 2'-fluoroacetophenone. Eureka | Patsnap. [Link]

-

Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

-

2-Chloro-1-(4-chlorophenyl)ethanone. NIST WebBook. [Link]

-

Ethanone, 2-chloro-1-(pentafluorophenyl)- - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

2-Chloro-1-(4-fluorophenyl)-2-phenylethanone. PubChem. [Link]

-

Figure S12. 13 C NMR spectrum of 1-(2-Fluorophenyl)ethanone oxime (2f). ResearchGate. [Link]

- Method for preparing 2'-fluoroacetophenone.

- Preparation method of 2,6-dichloro-3-fluorobenzonitrile.

Sources

- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. websites.umich.edu [websites.umich.edu]

- 8. Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor - Eureka | Patsnap [eureka.patsnap.com]

- 9. rsc.org [rsc.org]

- 10. echemi.com [echemi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. Ethanone, 1-(2-chlorophenyl)- | C8H7ClO | CID 72864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.iucr.org [journals.iucr.org]

- 18. fishersci.com [fishersci.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 21. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Chloro-1-(2-fluorophenyl)ethanone: Properties, Synthesis, and Synthetic Utility

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic deployment of versatile chemical intermediates is paramount. 2-Chloro-1-(2-fluorophenyl)ethanone, a halogenated aromatic ketone, represents a quintessential example of such a scaffold. Its structure is deceptively simple, yet it harbors two distinct electrophilic sites: the reactive α-chloro substituent and the carbonyl carbon. This dual reactivity makes it an exceptionally valuable precursor for constructing a diverse array of more complex molecular architectures, particularly heterocyclic systems that form the core of many pharmacologically active agents.[1][2][3] The presence of the 2-fluoro substituent further modulates the electronic properties of the aromatic ring, influencing reactivity and providing a key structural motif found in numerous contemporary pharmaceuticals.[4]

This technical guide provides an in-depth exploration of the physical and chemical characteristics of 2-Chloro-1-(2-fluorophenyl)ethanone. We will delve into its synthesis, elucidate its analytical profile, map its chemical reactivity, and discuss its applications as a strategic intermediate for researchers, chemists, and professionals in drug development.

Section 1: Compound Identification and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of any successful synthetic endeavor. The key identifiers and empirically determined or predicted physical properties of 2-Chloro-1-(2-fluorophenyl)ethanone are summarized below. These data are critical for planning reaction conditions, purification strategies, and ensuring safe handling.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-1-(2-fluorophenyl)ethanone | [5] |

| Synonyms | 2-Fluorophenacyl Chloride, o-Fluorophenacyl Chloride, alpha-Chloro-2'-fluoroacetophenone | [5][6] |

| CAS Number | 53688-17-8 | [5][6] |

| Molecular Formula | C₈H₆ClFO | [5][6] |

| Molecular Weight | 172.58 g/mol | [5][7] |

| Physical Form | Liquid or Solid | [6] |

| Boiling Point | 234.0 ± 15.0 °C (Predicted) | [5] |

| Density | 1.263 ± 0.06 g/cm³ (Predicted) | [5] |

| InChI Key | XIRBMNOJVJCHTR-UHFFFAOYSA-N | [6] |

Section 2: Synthesis and Mechanistic Considerations

The most common and direct route to α-haloketones is the electrophilic halogenation of the corresponding ketone at the α-carbon.[3] For 2-Chloro-1-(2-fluorophenyl)ethanone, the logical precursor is 2'-Fluoroacetophenone. The mechanism proceeds via an enol or enolate intermediate, which acts as a nucleophile, attacking an electrophilic chlorine source.[8]

The choice of reaction conditions (acidic vs. basic) is critical as it dictates the nature of the nucleophilic intermediate and can influence reaction rate and selectivity.[8] While basic conditions can be faster, they carry the risk of poly-halogenation, especially for methyl ketones.[8] Therefore, acid-catalyzed or direct chlorination methods are often preferred for controlled mono-chlorination. A synthesis using sulfuryl chloride (SO₂Cl₂) is a common and effective method for the α-chlorination of acetophenones.[9]

Caption: Synthesis workflow for 2-Chloro-1-(2-fluorophenyl)ethanone.

Experimental Protocol: α-Chlorination of 2'-Fluoroacetophenone

Causality: This protocol utilizes sulfuryl chloride as the chlorinating agent. It is often preferred over chlorine gas for laboratory-scale synthesis due to its ease of handling as a liquid. The reaction is performed in an inert solvent to prevent side reactions.

-

Preparation : To a stirred solution of 2'-Fluoroacetophenone (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or ethyl acetate) at room temperature, add sulfuryl chloride (1.1 eq) dropwise. Rationale: A slight excess of the chlorinating agent ensures complete conversion of the starting material. Dropwise addition helps control any exothermic reaction.

-

Reaction : Stir the mixture at room temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[9]

-

Workup : Upon completion, carefully quench the reaction by slowly adding the mixture to cold water or a saturated sodium bicarbonate solution to neutralize the HCl byproduct and destroy excess sulfuryl chloride.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used in the reaction (e.g., dichloromethane). Combine the organic layers.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-Chloro-1-(2-fluorophenyl)ethanone.[9]

Section 3: Spectroscopic and Analytical Profile

Structural elucidation and purity assessment rely on spectroscopic analysis. The expected spectral data for 2-Chloro-1-(2-fluorophenyl)ethanone are as follows:

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. Expect a strong absorption band for the carbonyl (C=O) group, typically in the range of 1690-1715 cm⁻¹. Another characteristic peak will be the C-Cl stretch, usually found in the 600-800 cm⁻¹ region. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹.[9]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum is crucial for confirming the structure. A characteristic singlet for the two protons of the chloromethyl (-CH₂Cl) group is expected, typically downfield around 4.5-5.0 ppm. The four aromatic protons on the 2-fluorophenyl ring will appear as a complex multiplet pattern between 7.0 and 8.0 ppm.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon NMR will show a signal for the carbonyl carbon around 190 ppm. The chloromethyl carbon (-CH₂Cl) will appear around 45 ppm. The aromatic carbons will show multiple signals in the 115-165 ppm range, with their chemical shifts and splitting patterns influenced by the fluorine substituent.

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion (M⁺) peak. A key feature will be the isotopic pattern for the chlorine atom: a characteristic (M)⁺ peak and an (M+2)⁺ peak with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Chloro-1-(2-fluorophenyl)ethanone stems from its bifunctional electrophilic nature. The α-carbon is susceptible to nucleophilic attack (Sₙ2 reaction), while the carbonyl carbon is also an electrophilic center. This allows for a wide range of transformations.[1][2]

Caption: Key reactive sites and synthetic pathways of the title compound.

Key Reaction Classes:

-

Nucleophilic Substitution : The chlorine atom is a good leaving group, making the α-carbon a prime target for Sₙ2 reactions. This allows for the introduction of a wide variety of functional groups by reacting it with carbon, nitrogen, oxygen, or sulfur nucleophiles. For example, reaction with sodium cyanide yields the corresponding α-cyanoketone, a precursor to amino acids and other valuable structures.[2]

-

Heterocycle Synthesis (Hantzsch Thiazole Synthesis) : This is one of the most powerful applications of α-haloketones. Reaction of 2-Chloro-1-(2-fluorophenyl)ethanone with a thioamide or thiourea leads directly to the formation of highly substituted thiazole rings, which are prevalent motifs in medicinal chemistry.[1] The mechanism involves initial Sₙ2 displacement of the chloride by the sulfur atom, followed by an intramolecular cyclization and dehydration.

-

Synthesis of Indoles and Pyrroles : Aromatic amines can react with α-haloketones to form indoles, while reactions with dicarbonyl compounds and ammonia can yield pyrroles.[1][2] These reactions showcase the compound's utility in building complex fused ring systems.

-

Favorskii Rearrangement : In the presence of a strong, non-nucleophilic base, α-haloketones can undergo the Favorskii rearrangement. This reaction proceeds through a cyclopropanone intermediate to yield carboxylic acid derivatives (esters or amides, depending on the nucleophile present), providing a method for carbon skeleton rearrangement.[1]

Section 5: Applications in Drug Discovery

The utility of 2-Chloro-1-(2-fluorophenyl)ethanone in medicinal chemistry is significant. Halogenated compounds, particularly those containing chlorine and fluorine, are integral to a large percentage of FDA-approved drugs.[4] Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the chloro-ketone functionality serves as a versatile handle for synthetic elaboration. This compound is a key intermediate for synthesizing potential anti-inflammatory agents, CCR1 antagonists, and other biologically active molecules.[10] Its ability to readily form heterocyclic structures like thiazoles and indoles is particularly relevant, as these scaffolds are known "privileged structures" in drug design.

Section 6: Safety, Handling, and Storage

As a reactive α-chloro ketone, 2-Chloro-1-(2-fluorophenyl)ethanone must be handled with appropriate caution. Such compounds are often lachrymators (tear-inducing) and skin irritants.

-

GHS Hazard Statements : H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[7]

-

GHS Pictograms : Corrosion, Exclamation mark.

-

Signal Word : Danger.[7]

Handling and Personal Protective Equipment (PPE):

-

Always handle this chemical in a well-ventilated chemical fume hood.[11]

-

Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[12]

-

Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Recommended storage is under an inert atmosphere in a freezer at or below -10°C to maintain long-term stability.[7]

-

Keep away from incompatible materials such as strong bases, oxidizing agents, and amines.

References

-

PubChem. 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone. [Link]

-

Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

-

Material Safety Data Sheet. 2-Chloroacetophenone. [Link]

-

Wikipedia. α-Halo ketone. [Link]

-

Al-Zaydi, K. M. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

-

Njardarson, J. T. et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Van der Eycken, E. V. et al. Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]

-

International Union of Crystallography. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. [Link]

-

Armarego, W. L. F. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PubMed Central. [Link]

-

Veeprho. 2'-Chloroacetophenone. [Link]

- Google Patents. Preparation method of 2-chloro-4' -fluoroacetophenone.

-

NIST WebBook. 2-Chloro-1-(4-chlorophenyl)ethanone. [Link]

-

The Organic Chemistry Tutor. Alpha-Halogenation of Ketones. [Link]

-

NIST WebBook. 2-Chloro-1-(4-chlorophenyl)ethanone Infrared Spectrum. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 2'-Fluoroacetophenone. [Link]

Sources

- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-chloro-1-(2-fluorophenyl)ethan-1-one | CymitQuimica [cymitquimica.com]

- 7. 53688-17-8|2-Chloro-1-(2-fluorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 8. youtube.com [youtube.com]

- 9. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.iucr.org [journals.iucr.org]

- 11. sds.chemtel.net [sds.chemtel.net]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2-Chloro-1-(2-fluorophenyl)ethanone molecular structure and weight

An In-Depth Technical Guide to 2-Chloro-1-(2-fluorophenyl)ethanone: Properties, Synthesis, and Applications

Introduction

2-Chloro-1-(2-fluorophenyl)ethanone is a halogenated acetophenone derivative that has garnered significant attention within the scientific community. Its unique molecular architecture, featuring a reactive α-chloro ketone and a fluorinated phenyl ring, makes it an exceptionally versatile intermediate in organic synthesis. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of its core physicochemical properties, synthesis methodologies, key applications, and critical safety protocols. As a Senior Application Scientist, the focus here is not merely on the data but on the causal relationships and strategic insights that empower effective utilization of this compound in a research and development setting.

Section 1: Molecular Structure and Physicochemical Properties

The functionality of 2-Chloro-1-(2-fluorophenyl)ethanone is fundamentally derived from its structure: a carbonyl group is positioned between a 2-fluorophenyl group and a chloromethyl group. The fluorine atom on the phenyl ring and the chlorine atom on the adjacent carbon both modulate the electrophilicity of the carbonyl carbon, making it a prime site for nucleophilic attack. This reactivity is central to its utility as a chemical building block.

Molecular Structure Diagram

Caption: Molecular structure of 2-Chloro-1-(2-fluorophenyl)ethanone.

Physicochemical Data Summary

The fundamental properties of this compound are critical for experimental design, from reaction setup to purification and storage. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆ClFO | [1][2] |

| Molecular Weight | 172.58 g/mol | [1][3] |

| CAS Number | 53688-17-8 | [1][2][3] |

| IUPAC Name | 2-chloro-1-(2-fluorophenyl)ethanone | |

| Synonyms | o-Fluorophenacyl Chloride, alpha-Chloro-2'-fluoroacetophenone | [2] |

| Appearance | Solid, often described as a crystalline powder or solid. | [2][4] |

| Storage Conditions | Store in a freezer at -20°C under an inert atmosphere. | [3] |

Section 2: Synthesis and Mechanistic Insights

Chlorinated acetophenones are valuable intermediates in organic synthesis.[5] The most common and industrially relevant method for synthesizing 2-Chloro-1-(2-fluorophenyl)ethanone is the Friedel-Crafts acylation.[6] This reaction involves the electrophilic substitution of a hydrogen atom on the fluorobenzene ring with a chloroacetyl group.

Mechanism: The reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum trichloride (AlCl₃). The catalyst's role is to activate the chloroacetyl chloride by coordinating with the acyl chloride's chlorine atom, which generates a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich π-system of the fluorobenzene ring, leading to the formation of the desired ketone after a deprotonation step. The use of an ionic liquid as both a solvent and catalyst has also been described, offering potential benefits like simplified product separation and catalyst recycling.[6]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established chemical principles for this reaction class.

-

Reactor Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with anhydrous aluminum trichloride in a suitable solvent like dichloromethane.

-

Expertise & Experience: The absolute exclusion of moisture is paramount. Lewis acids like AlCl₃ react violently with water, which would deactivate the catalyst and compromise the reaction yield.

-

-

Reagent Addition: Cool the suspension to 0-5°C using an ice bath. Add chloroacetyl chloride to the dropping funnel.

-

Substrate Introduction: Slowly, add fluorobenzene to the cooled catalyst suspension while stirring.

-

Acylation Reaction: Add the chloroacetyl chloride dropwise from the funnel to the reaction mixture, maintaining the temperature below 10°C.

-

Expertise & Experience: The dropwise addition and temperature control are critical to manage the exothermic nature of the reaction. A runaway reaction can lead to side-product formation and pose a significant safety hazard.

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice or into cold, dilute hydrochloric acid.

-

Trustworthiness: This step deactivates the aluminum chloride catalyst by hydrolysis and separates it into the aqueous layer. This must be done slowly and with cooling, as the quenching process is highly exothermic.

-

-

Extraction and Purification: Separate the organic layer. Wash it sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Section 3: Applications in Research and Development

The strategic value of 2-Chloro-1-(2-fluorophenyl)ethanone lies in its dual reactivity, which allows for the sequential or tandem introduction of diverse functional groups. This makes it a highly sought-after building block in medicinal chemistry and agrochemical synthesis.[7]

Pharmaceutical and Agrochemical Synthesis Workflow

Caption: Role of 2-Chloro-1-(2-fluorophenyl)ethanone as a key intermediate.

-

Pharmaceutical Development : This compound is a key intermediate in the synthesis of various pharmaceuticals.[7] Its structure is a precursor for molecules targeting a range of therapeutic areas, including analgesics and anti-inflammatory drugs.[7][8] The α-chloro group is an excellent leaving group, readily displaced by nucleophiles like amines, thiols, or alcohols to build more complex molecular scaffolds. The ketone can be further modified through reactions like reduction, reductive amination, or condensation.

-

Agrochemicals : In the agrochemical sector, it is used to formulate effective herbicides and pesticides.[7] The incorporation of fluorine atoms into active ingredients is a well-established strategy in agrochemical design to enhance metabolic stability and biological efficacy. This intermediate provides a straightforward route to introduce the 2-fluorophenyl moiety into potential crop protection agents.

Section 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 2-Chloro-1-(2-fluorophenyl)ethanone is classified as a hazardous substance and must be handled with appropriate precautions.

-

Primary Hazards : The compound is corrosive and can cause severe skin burns and serious eye damage.[3][9] Inhalation of dust or vapors may be harmful.

-

Personal Protective Equipment (PPE) : Always handle this chemical inside a certified chemical fume hood.[10] Mandatory PPE includes:

-

Chemical safety goggles or a face shield.[9]

-

Solvent-resistant gloves (e.g., nitrile).

-

A flame-retardant lab coat.

-

-

Safe Handling Procedures :

-

First-Aid Measures :

-

Eye Contact : Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[9]

-

Skin Contact : Take off all contaminated clothing immediately. Rinse skin with copious amounts of water. Seek immediate medical attention.[9]

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Ingestion : Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[9]

-

-

Storage and Disposal : Store locked up in a designated, well-ventilated area, preferably in a freezer at -20°C under an inert atmosphere as recommended.[3] Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[9]

Conclusion

2-Chloro-1-(2-fluorophenyl)ethanone is more than a mere catalog chemical; it is a strategic tool for molecular design and synthesis. Its well-defined reactivity, underpinned by its distinct structural features, provides a reliable pathway for constructing complex molecules with potential biological activity. A thorough understanding of its properties, synthetic routes, and stringent safety requirements is essential for any researcher aiming to leverage its full potential in the fields of drug discovery, medicinal chemistry, and agrochemical science.

References

-

Protheragen. 2-Chloro-1-(2-Fluorophenyl)Ethanone. [Link]

-

ChemBK. 1-(2-chloro-4-fluoro-phenyl)ethanone. [Link]

-

PubChem. 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone. [Link]

-

IUCr. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. [Link]

-

PubMed Central (PMC). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Google Patents. Preparation method of 2-chloro-4' -fluoroacetophenone.

-

PubMed Central (PMC). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

Sources

- 1. 2-Chloro-1-(2-Fluorophenyl)Ethanone - Protheragen [protheragen.ai]

- 2. 2-chloro-1-(2-fluorophenyl)ethan-1-one | CymitQuimica [cymitquimica.com]

- 3. 53688-17-8|2-Chloro-1-(2-fluorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. fishersci.com [fishersci.com]

- 10. sds.chemtel.net [sds.chemtel.net]

- 11. echemi.com [echemi.com]

A Technical Guide to the Potential Biological Activities of 2-Chloro-1-(2-fluorophenyl)ethanone Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-chloro-1-(2-fluorophenyl)ethanone scaffold represents a privileged starting point in medicinal chemistry. As an α-haloketone, its inherent reactivity allows for the synthesis of a diverse array of derivatives. The presence of a fluorine atom further enhances its potential, a common strategy in modern drug design to improve metabolic stability and binding affinity. This guide provides a comprehensive technical overview of the synthetic strategies employed to create derivatives from this core structure and delves into their significant, scientifically validated biological activities. We will explore the anticancer, antimicrobial, and enzyme-inhibiting properties of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in the field of drug discovery.

The 2-Chloro-1-(2-fluorophenyl)ethanone Core: A Foundation for Bioactivity

The title compound belongs to the α-haloketone class, which is characterized by a halogen atom positioned alpha to a carbonyl group. This arrangement creates two adjacent electrophilic centers, making these molecules highly valuable and versatile building blocks for constructing more complex chemical structures.[1][2] Their reactivity, particularly as alkylating agents, is a key determinant of their biological mechanism of action.[1]

The incorporation of fluorine into pharmaceutical candidates is a well-established strategy, with fluorinated substances comprising approximately 20% of all available drugs.[3] Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, including:

-

Metabolic Stability: Blocking sites of metabolic oxidation.

-

Binding Affinity: Modulating electronic properties to enhance interactions with biological targets.

-

Lipophilicity: Increasing membrane permeability and bioavailability.

The combination of the reactive α-haloketone moiety and the strategic placement of a fluorine atom makes 2-Chloro-1-(2-fluorophenyl)ethanone and its derivatives a subject of considerable interest for developing novel therapeutic agents.[4][5]

Synthetic Pathways to Novel Derivatives

The primary route for derivatization involves the nucleophilic substitution of the highly reactive α-chloro group. The carbon-chlorine bond is readily cleaved by a wide range of nucleophiles, enabling the creation of diverse chemical libraries from a single starting material.

A general synthetic approach involves the reaction of 2-Chloro-1-(2-fluorophenyl)ethanone with a nucleophile (e.g., an amine, thiol, or alcohol) in the presence of a base to yield the corresponding derivative. This straightforward process allows for the introduction of various functional groups and heterocyclic systems, such as piperazines, thiazoles, and oxadiazoles, which are known to possess a wide range of pharmacological activities.[6][7]

A Spectrum of Potential Biological Activities

Derivatives of 2-Chloro-1-(2-fluorophenyl)ethanone have been investigated for a range of biological activities, demonstrating their potential as scaffolds for new therapeutic agents.

Anticancer and Cytotoxic Potential

The development of novel anticancer agents is a critical area of research. Several studies have highlighted the potential of compounds structurally related to the 2-chloroacetophenone core. For instance, derivatives incorporating heterocyclic systems like 1,3,4-oxadiazoles and thiazoles have shown significant cytotoxic activity against various human cancer cell lines.[8]

Mechanistic studies on related compounds suggest multiple modes of action, including the disruption of microtubule assembly, induction of G2/M cell cycle arrest, and initiation of apoptosis through both intrinsic and extrinsic signaling pathways.[9] The chloroacetamide moiety, in particular, has been identified as a key pharmacophore that can exhibit significant cytotoxic effects.[8]

Table 1: Representative Anticancer Activity of Related Derivatives

| Compound Class | Cancer Cell Line Panel | Reported Activity (GI50) | Reference |

|---|---|---|---|

| 2-Chloro-bis-1,3,4-oxadiazoles | NCI-60 Panel (Leukemia, Lung, Colon, CNS, etc.) | <100 µM for several cell lines | |

| 2-Chloroacetamides with Thiazole | Jurkat (T-cell leukemia), MDA-MB-231 (Breast) | Significant cytotoxic activity | [8] |

| Quinolone Derivatives | COLO 205 (Colon) and others | Potent cytotoxicity at nanomolar levels | [9] |

| Fluorinated Chalcones | Human Cancer Cell (HCC) Panel (39 systems) | Effective in vitro activity |[10] |

Antimicrobial Efficacy

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. Halogenated compounds, including those with chloro and fluoro groups, have shown promise in this area.[11][12][13][14] Studies on related structures, such as chalcones and 4-thiazolidinones, indicate that the presence and position of halogen substituents can significantly enhance antimicrobial activity.[11][14]

The mechanism of action for such compounds can involve the disruption of bacterial cell membrane synthesis, inhibition of key enzymes, or interference with biofilm formation.[12] Flavones and chalcones containing chlorine have demonstrated potent inhibitory activity against pathogenic bacteria like Staphylococcus aureus and Escherichia coli.[13][14]

Potent Enzyme Inhibition

The electrophilic nature of the α-haloketone core makes these derivatives prime candidates for enzyme inhibitors, particularly through covalent modification. They can act as irreversible inhibitors by forming a covalent bond with nucleophilic residues (such as Cysteine or Histidine) in the active site of a target enzyme. This mechanism offers a path to high potency and prolonged duration of action.

Derivatives of related halogenated chalcones and thiazolines have demonstrated potent inhibitory activity against a range of clinically relevant enzymes.[7][15][16]

Table 2: Examples of Enzyme Inhibition by Related Halogenated Derivatives

| Compound Class | Target Enzyme(s) | Reported Inhibition | Reference |

|---|---|---|---|

| Halogenated Chalcones | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Potent inhibition with Ki values in the nanomolar range (1.83 - 26.70 nM) | [15] |

| Halogenated Chalcones | Carbonic Anhydrase I & II (hCA I, hCA II) | Ki values in the nanomolar range (24.00 - 57.63 nM) | [15] |

| Fluorinated 2-Imino-1,3-thiazolines | α-glucosidase | Selective and effective inhibition | [7] |

| Fluorinated Chalcones | 5-Lipoxygenase | Potent inhibition |[10] |

Key Methodologies and Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides standardized protocols for the synthesis and evaluation of 2-Chloro-1-(2-fluorophenyl)ethanone derivatives.

Protocol: General Synthesis of an N-Substituted Derivative

This protocol is adapted from the synthesis of 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.[6]

-

Preparation: Dissolve the nucleophile (e.g., 1-(2-fluorobenzyl)piperazine, 1.0 eq) in a suitable anhydrous solvent (e.g., CH2Cl2) in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of 2-Chloro-1-(2-fluorophenyl)ethanone (1.1 eq) in the same solvent to the cooled mixture. Rationale: Slow addition at low temperature controls the exothermic reaction and minimizes side products.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, pour the mixture into cold water. If necessary, render the aqueous layer alkaline with a 10% NaHCO3 solution to neutralize any acid formed.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with the solvent.

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol outlines the colorimetric MTT assay to determine a compound's cytotoxic effects on cancer cells.[17]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Treat the cells with these various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated cells for 48-72 hours at 37 °C in a humidified, 5% CO2 atmosphere.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the GI50 (concentration causing 50% growth inhibition).

Conclusion and Future Directions

The 2-Chloro-1-(2-fluorophenyl)ethanone scaffold is a highly versatile and reactive intermediate that provides a robust platform for the synthesis of biologically active molecules. The derivatives have demonstrated a wide spectrum of potential therapeutic applications, most notably in anticancer, antimicrobial, and enzyme inhibition contexts. The presence of both chloro and fluoro substituents appears to be a key factor in driving this activity, underscoring the value of strategic halogenation in drug design.

Future research should focus on expanding the structural diversity of these derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Elucidating the precise molecular targets and mechanisms of action for the most promising compounds will be crucial for their advancement as potential clinical candidates. The insights and protocols provided in this guide serve as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this promising chemical class.

References

-

Grunwald, P. (2019). α-halo ketones – Knowledge and References. In Pharmaceutical Biocatalysis. Taylor & Francis. [Link]

-

NIH. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. National Center for Biotechnology Information. [Link]

-

Holla, B. S., et al. (n.d.). Synthesis and anticancer activity studies on some 2-chloro-1,4-bis-(5-substituted-1,3,4-oxadiazol-2-ylmethyleneoxy) phenylene derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. [Link]

-

Gül, H. İ., et al. (2022). Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies. Computational Biology and Chemistry, 100, 107748. [Link]

-

Mishchenko, M., et al. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ScienceRise: Pharmaceutical Science. [Link]

-

Mishchenko, M., et al. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, 1(53). [Link]

-

Wikipedia. (n.d.). α-Halo ketone. [Link]

-

Khan, I., et al. (n.d.). Synthesis, Glucosidase Inhibition, and In Silico Modeling Analysis of Highly Fluorinated 2-Imino-1,3-thiazolines in Search of Potent Antidiabetic Agents. Molecules. [Link]

-

Li, Y., et al. (2018). Synthesis and anticancer activity of novel 2-quinolone derivatives. ResearchGate. [Link]

-

De Kimpe, N., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(15), 4649. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Chinese Journal of Chemistry. [Link]

-

Siddiqui, N., et al. (2011). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. ResearchGate. [Link]

-

Khan, K. M., et al. (n.d.). Chalcones: As Potent α-amylase Enzyme Inhibitors; Synthesis, In Vitro, and In Silico Studies. Current Pharmaceutical Design. [Link]

-

Nakamura, C., et al. (2002). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Bioorganic & Medicinal Chemistry, 10(3), 699-706. [Link]

-

Popova, M., et al. (2024). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. International Journal of Molecular Sciences, 25(11), 6069. [Link]

-

Ordon, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540. [Link]

-

Neu, H. C., & Fu, K. P. (1980). In vitro activity of chloramphenicol and thiamphenicol analogs. Antimicrobial Agents and Chemotherapy, 18(2), 311-316. [Link]

-

Sordon, S., et al. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. International Journal of Molecular Sciences, 25(18), 9904. [Link]

-

Cowan, M. M. (1999). An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. Clinical Microbiology Reviews, 12(4), 564-582. [Link]

-

Kim, H. P., et al. (2010). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 15(4), 2315-2323. [Link]

Sources

- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Glucosidase Inhibition, and In Silico Modeling Analysis of Highly Fluorinated 2-Imino-1,3-thiazolines in Search of Potent Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chalcones: As Potent α-amylase Enzyme Inhibitors; Synthesis, In Vitro, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Role of 2-Chloro-1-(2-fluorophenyl)ethanone as a building block in organic synthesis

An In-depth Technical Guide to 2-Chloro-1-(2-fluorophenyl)ethanone: A Cornerstone Building Block in Modern Organic Synthesis

Introduction: The Strategic Importance of a Bifunctional Reagent

In the landscape of organic synthesis, the strategic value of a building block is often defined by its functional group arrangement, reactivity, and the ultimate structural complexity it can impart to a target molecule. 2-Chloro-1-(2-fluorophenyl)ethanone, an α-haloketone, stands out as a quintessential example of such a versatile precursor. Its structure marries two highly reactive centers: an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution (SN2) due to the adjacent chloro group. This bifunctional nature is the key to its utility, enabling chemists to forge complex heterocyclic systems in a controlled and often high-yielding manner.[1]

The presence of the 2-fluorophenyl moiety is of particular significance in medicinal chemistry and agrochemistry. The fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, 2-Chloro-1-(2-fluorophenyl)ethanone serves as a critical gateway to a wide array of bioactive molecules, from central nervous system agents to potent fungicides. This guide provides a comprehensive overview of its properties, synthesis, and pivotal applications, offering field-proven insights for researchers in drug discovery and chemical development.

Core Characteristics and Synthesis

Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective application in the laboratory. The key characteristics of 2-Chloro-1-(2-fluorophenyl)ethanone are summarized below.

| Property | Value | Source |

| Chemical Formula | C8H6ClFO | [3] |

| Molar Mass | 172.58 g/mol | [3] |

| Appearance | Crystalline powder / Flakes or Platelets | [3][4] |

| Melting Point | 47-50 °C | [4] |

| Boiling Point | 247 °C | [4] |

| Solubility | Insoluble in water; Soluble in many organic solvents (e.g., ethanol, chloroform, DMF) | [3][4] |

| CAS Number | 456-04-2 | [4] |

Note: As a lachrymatory and corrosive substance, 2-Chloro-1-(2-fluorophenyl)ethanone should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4]

Synthesis of the Building Block

The most common and industrially scalable method for preparing 2-Chloro-1-(2-fluorophenyl)ethanone and its analogs is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring, in this case, fluorobenzene, with an acylating agent.

Workflow: Friedel-Crafts Acylation

Caption: General workflow for the synthesis of the target building block.

Experimental Rationale: The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which polarizes the C-Cl bond of chloroacetyl chloride, generating a highly electrophilic acylium ion.[5] Fluorobenzene then acts as the nucleophile, attacking the acylium ion to form the desired ketone after workup. The choice of a non-polar solvent like dichloromethane or nitrobenzene is crucial to facilitate the reaction while minimizing side reactions.[6]

Applications in Heterocyclic Synthesis

The true power of 2-Chloro-1-(2-fluorophenyl)ethanone is realized in its application as a precursor for diverse heterocyclic scaffolds. Its dual reactivity allows for the elegant construction of rings containing nitrogen and sulfur, which are prevalent in pharmaceuticals.

Gateway to Thiazoles: The Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring.[7] It involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea or its derivatives.[7][8][9]

Mechanism Insight: The reaction initiates with an SN2 attack by the nucleophilic sulfur atom of the thioamide onto the α-carbon of 2-Chloro-1-(2-fluorophenyl)ethanone, displacing the chloride ion.[9] This is followed by an intramolecular cyclization where the nitrogen atom attacks the electrophilic carbonyl carbon. A final dehydration step yields the aromatic thiazole ring.[9] This method is renowned for its efficiency and broad substrate scope.[10][11][12]

Caption: Mechanistic workflow of the Hantzsch thiazole synthesis.

Protocol: Synthesis of 2-Amino-4-(2-fluorophenyl)thiazole

-

Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-1-(2-fluorophenyl)ethanone (1.0 eq.) and thiourea (1.2 eq.) in absolute ethanol.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

-

Work-up: Allow the reaction to cool to room temperature. Pour the mixture into cold water to precipitate the product.

-

Neutralization & Isolation: Neutralize the solution with a base (e.g., 5% NaHCO₃ solution) to facilitate complete precipitation.[9] Collect the solid product by vacuum filtration through a Büchner funnel.

-

Purification: Wash the filter cake with cold water and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Constructing the Benzodiazepine Core

Benzodiazepines are a major class of psychoactive drugs used for their anxiolytic, sedative, and anticonvulsant properties.[13] The 2-fluorophenyl substituent at the 5-position is a common feature in several potent benzodiazepines, including the hypnotic agent Flurazepam.[14][15] The synthesis of the 1,4-benzodiazepine core often relies on a 2-aminobenzophenone precursor, which can be acylated with a chloroacetyl group, setting the stage for cyclization.

Synthetic Strategy: A common pathway involves the reaction of a 2-amino-5-chloro-2'-fluorobenzophenone with chloroacetyl chloride. This forms a 2-(2-chloroacetamido)-5-chloro-2'-fluorobenzophenone intermediate. The subsequent intramolecular cyclization, typically mediated by ammonia or hexamethylenetetramine in the presence of ammonia, closes the seven-membered diazepine ring.[16] This step critically utilizes the α-chloro amide functionality, which is directly analogous to the reactivity of 2-Chloro-1-(2-fluorophenyl)ethanone.

Caption: Key steps in the synthesis of the Flurazepam benzodiazepine core.

Building Triazole-Based Agrochemicals

Triazole fungicides are a vital class of agrochemicals used to protect crops from fungal diseases.[17] Flutriafol is a systemic fungicide that contains a 1-(2-fluorophenyl)-1-(4-fluorophenyl)ethanol backbone. While industrial synthesis may use alternative routes, a valid and illustrative laboratory synthesis involves the reaction of an appropriate α-haloketone with 1,2,4-triazole.

Synthetic Approach: 2-Chloro-1-(2-fluorophenyl)ethanone can be reacted with a Grignard reagent derived from 4-bromofluorobenzene to form a tertiary alcohol. Alternatively, and more directly related to its building block utility, it can undergo nucleophilic substitution with the sodium salt of 1,2,4-triazole. In this reaction, the triazole anion displaces the chloride ion to form an α-triazolyl ketone. Subsequent reduction of the ketone functionality yields the final alcohol product.

Protocol: Synthesis of 1-(2-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

-

Reagent Preparation: In a flask, combine 1,2,4-triazole (1.2 eq.) and a suitable base like potassium carbonate (1.5 eq.) in a polar aprotic solvent such as acetonitrile.[18]

-

Addition: Add 2-Chloro-1-(2-fluorophenyl)ethanone (1.0 eq.) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 4-6 hours, monitoring by TLC.[18]

-

Work-up: After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The resulting crude product can be purified by silica gel column chromatography to yield the α-triazolyl ketone intermediate, which can then be reduced to the target alcohol (Flutriafol precursor).

Case Studies: From Medicine to Agriculture

Pharmaceutical Application: Flurazepam

Flurazepam is a hypnotic agent used for the short-term treatment of insomnia.[13] Its synthesis showcases the strategic incorporation of the 2-fluorophenyl group.

Retrosynthetic Logic: The core structure is the 1,4-benzodiazepine ring. The key disconnection is at the N1-C2 and N4-C5 bonds, leading back to a 2-(aminoalkyl)-amino-benzophenone derivative. This, in turn, originates from the cyclization of the 2-(chloroacetamido)-benzophenone intermediate as previously described.[16] The 2-fluorophenyl group, introduced early in the synthesis of the benzophenone starting material, is crucial for its pharmacological activity.

Agrochemical Application: Flutriafol

Flutriafol is a broad-spectrum triazole fungicide.[19] Its structure features a core ethanol scaffold substituted with a 2-fluorophenyl group, a 4-fluorophenyl group, and a 1,2,4-triazole moiety.[19][20]

Synthetic Connection: The synthesis of Flutriafol hinges on forming the C-N bond between the ethanol backbone and the triazole ring. As detailed in section 2.3, this can be achieved via nucleophilic substitution using an α-haloketone precursor. The 2-Chloro-1-(2-fluorophenyl)ethanone building block provides a direct route to install both the 2-fluorophenyl group and the reactive handle (the chloro group) needed for attaching the triazole heterocycle.

Conclusion

2-Chloro-1-(2-fluorophenyl)ethanone is far more than a simple chemical intermediate; it is a strategic and versatile building block that provides a direct and efficient entry point to a multitude of high-value chemical structures. Its inherent bifunctionality, combined with the desirable electronic properties conferred by the 2-fluorophenyl substituent, makes it an indispensable tool for synthetic chemists. From the construction of thiazole and benzodiazepine rings for pharmaceuticals to the assembly of triazole-based agrochemicals, its applications are both broad and impactful. The robust and well-understood reaction pathways it undergoes, such as the Hantzsch synthesis and nucleophilic substitutions, ensure its continued relevance and utility in both academic research and industrial-scale chemical production.

References

- ChemBK. (2024, April 9). 1-(2-chloro-4-fluoro-phenyl)ethanone.

- The Merck Index. Flurazepam.

- IUCr. (2011, February 26). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.

-

Goutham, R. J., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 267-305. [Link]

- BenchChem. Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trichlorophenyl).

- Google Patents. (2020, October 30). Synthesis method of flutriafol. (CN108997237B).

-

Kumar, V., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(10), 11864-11877. [Link]

- SynArchive. Hantzsch Thiazole Synthesis.

- Echemi. 2-Chloro-1-(2-chloro-3-fluorophenyl)ethanone Safety Data Sheets.

- Biosynth. 2-Chloro-1-(2-chlorophenyl)ethanone.

-

Arshad, M. F., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1133-1137. [Link]

-

Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

- Chem Help Asap. Hantzsch Thiazole Synthesis.

-

Naureen, H., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11219-11232. [Link]

- PubChem. 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone.

-

Naureen, H., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11219–11232. [Link]

- Google Patents. (1976, December 7). Process for preparing benzodiazepines. (US3996209A).

- Google Patents. (2016, April 21). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (WO2016058896A1).

-

Das, B., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega, 6(4), 2823-2834. [Link]

- Google Patents. (2018, December 18). Preparation method of 2-chloro-4'-fluoroacetophenone. (CN107141212B).

- BenchChem. Synthesis of Triazole Fungicides Using 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.

-

Al-Masoudi, N. A., et al. (2021). Review of the synthesis and biological activity of thiazoles. Journal of Sulfur Chemistry, 42(2), 215-248. [Link]

- Cheméo. Chemical Properties of Ethanone, 1-(2-chlorophenyl)- (CAS 2142-68-9).

- ChemicalBook. 2-Chloro-4'-fluoroacetophenone Product Description.

- BenchChem. Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone.

- PubChem. Flutriafol.

- PubChem. Flurazepam.

-

Yagupolskii, Y. L., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(3), 549-565. [Link]

- Google Patents. (2016, June 1). Synthetic method for flurazepam drug intermediate o-fluorotoluene. (CN105622329A).

- Biosynth. 2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride.

- Cheméo. Chemical Properties of Flurazepam (CAS 17617-23-1).

- Perflavory. flutriafol, 76674-21-0.

- ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or....

- Prospects in Pharmaceutical Sciences. (2024). The methods of synthesis of 2-aminobenzophenones. Retrieved from Prospects in Pharmaceutical Sciences.

- Hyma Synthesis Pvt. Ltd. Product List.

-

Alipour, E., et al. (2012). Design, Synthesis and Pharmacological Evaluation of Novel 2-[2-(2-Chlorophenoxy) phenyl]-1,3,4-oxadiazole Derivatives as Benzodiazepine Receptor Agonists. Iranian Journal of Pharmaceutical Research, 11(4), 1077-1085. [Link]

- Wikipedia. Flurazepam.

- ResearchGate. (2025). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones.

- Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

-

Goutham, R. J., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 267-305. [Link]

- VTechWorks. (2005). Design and Synthesis of Novel Benzodiazepines.

Sources

- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 456-04-2 CAS MSDS (2-Chloro-4'-fluoroacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. synarchive.com [synarchive.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flurazepam - Wikipedia [en.wikipedia.org]

- 14. Flurazepam [drugfuture.com]

- 15. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]

- 17. CN108997237B - Synthesis method of flutriafol - Google Patents [patents.google.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Flutriafol | C16H13F2N3O | CID 91727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. flutriafol, 76674-21-0 [perflavory.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-1-(2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

A Note on This Guidance

Hazard Identification and Risk Profile

Based on the toxicological data of structurally similar chloro- and fluoro-substituted acetophenones, 2-Chloro-1-(2-fluorophenyl)ethanone should be treated as a hazardous substance with the potential for significant acute toxicity and irritant properties.[1][2][3][4]

Probable GHS Hazard Classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3][4]

-

Skin Irritation (Category 2): Causes skin irritation.[1][3][4]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][3][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3][4]

The primary routes of exposure are inhalation of dust or aerosols, skin and eye contact, and ingestion. The causality behind these hazards lies in the reactive nature of the α-chloro ketone moiety, which can act as an alkylating agent, and the general irritant properties of halogenated aromatic compounds.

Physical and Chemical Properties: A Comparative Overview

While specific data for 2-Chloro-1-(2-fluorophenyl)ethanone is limited, the properties of its analogues provide a useful reference point for anticipating its behavior.

| Property | 2-Chloro-1-(2-fluorophenyl)ethanone | 1-(2-Fluorophenyl)ethanone (Analogue) | 2'-Chloroacetophenone (Analogue) |

| CAS Number | 53688-17-8 | 445-27-2 | 2142-68-9 |

| Molecular Formula | C₈H₆ClFO | C₈H₇FO | C₈H₇ClO |

| Molecular Weight | 172.58 g/mol | 138.14 g/mol | 154.59 g/mol [3] |

| Appearance | Pale yellow solid[5] | Not specified | Not specified |

| Melting Point | 27-32 °C[5] | Not specified | Not specified |

| Boiling Point | No data available | Not specified | Not specified |

| Storage | Inert atmosphere, store in freezer, under -20°C[6] | Cool, dry, well-ventilated area[7] | Not specified |

Core Directive for Safe Handling and Storage

A proactive and informed approach is critical to mitigating the risks associated with 2-Chloro-1-(2-fluorophenyl)ethanone. The following protocols are designed to create a self-validating system of safety.

Engineering Controls and Personal Protective Equipment (PPE)

The primary engineering control for handling this compound is a certified chemical fume hood to minimize inhalation exposure.[8] Always ensure that the fume hood is functioning correctly before commencing work.

Mandatory PPE includes:

-

Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[2][9] A full-face shield should be worn when there is a significant risk of splashing.

-

Skin Protection: A lab coat or chemical-resistant apron should be worn.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[1] Gloves should be inspected for any signs of degradation or puncture before use and changed frequently, especially if contact with the compound occurs.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[2]

Laboratory Handling Protocol

-

Preparation: Before handling, ensure that all necessary PPE is donned correctly. Designate a specific area within the chemical fume hood for the handling of 2-Chloro-1-(2-fluorophenyl)ethanone.

-